molecular formula C8H10NO3P B8140743 6-(Dimethylphosphoryl)nicotinic acid

6-(Dimethylphosphoryl)nicotinic acid

Cat. No.: B8140743
M. Wt: 199.14 g/mol
InChI Key: QMZXVSLFDGDNKD-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)nicotinic acid is a chemical compound with the molecular formula C8H10NO3P. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a dimethylphosphoryl group attached to the nicotinic acid structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylphosphoryl)nicotinic acid typically involves the phosphorylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylphosphoryl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced phosphorus-containing derivatives.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce dimethylphosphoryl alcohols. Substitution reactions can result in a variety of functionalized nicotinic acid derivatives.

Scientific Research Applications

6-(Dimethylphosphoryl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylphosphoryl)nicotinic acid involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in lipid metabolism, thereby reducing cholesterol levels. Additionally, it can interact with nicotinic acid receptors, influencing cellular signaling pathways related to inflammation and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid (Niacin): A well-known vitamin B3 with similar structural features but without the dimethylphosphoryl group.

    6-Methyl Nicotinic Acid: A derivative with a methyl group instead of a dimethylphosphoryl group.

    6-Ethyl Nicotinic Acid: Another derivative with an ethyl group.

Uniqueness

6-(Dimethylphosphoryl)nicotinic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-dimethylphosphorylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)7-4-3-6(5-9-7)8(10)11/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZXVSLFDGDNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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